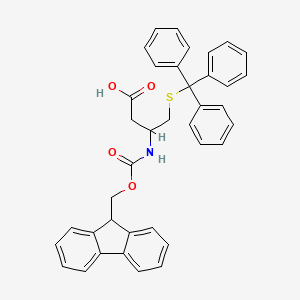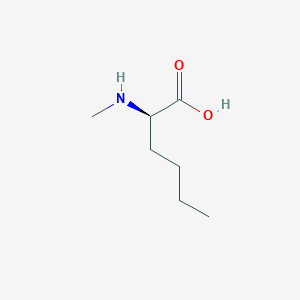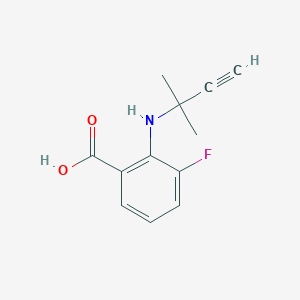
2-(6-Amino-1h-indazol-1-yl)butanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Amino-1H-indazol-1-yl)butanenitrile is a chemical compound with the molecular formula C11H12N4 It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions to form the indazole core . The nitrile group can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and minimize byproducts. This could include the use of transition metal catalysts and solvent-free conditions to improve efficiency and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-Amino-1H-indazol-1-yl)butanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The indazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroindazole derivatives, while reduction of the nitrile group can produce butylamine derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Indazole derivatives are known for their pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Research: It can serve as a building block for the synthesis of biologically active molecules and probes for studying cellular processes.
Wirkmechanismus
The mechanism of action of 2-(6-Amino-1H-indazol-1-yl)butanenitrile is not well-characterized. indazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This can involve binding to the active site of an enzyme or altering the conformation of a receptor to influence signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indazole: A simpler indazole derivative with similar pharmacological properties.
2H-Indazole: Another tautomeric form of indazole with distinct chemical reactivity.
Imidazole: A five-membered heterocyclic compound with broad biological activities.
Uniqueness
2-(6-Amino-1H-indazol-1-yl)butanenitrile is unique due to the presence of both an amino group and a nitrile group, which can participate in a wide range of chemical reactions
Eigenschaften
Molekularformel |
C11H12N4 |
|---|---|
Molekulargewicht |
200.24 g/mol |
IUPAC-Name |
2-(6-aminoindazol-1-yl)butanenitrile |
InChI |
InChI=1S/C11H12N4/c1-2-10(6-12)15-11-5-9(13)4-3-8(11)7-14-15/h3-5,7,10H,2,13H2,1H3 |
InChI-Schlüssel |
NSFPMYXMDUGCTP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C#N)N1C2=C(C=CC(=C2)N)C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


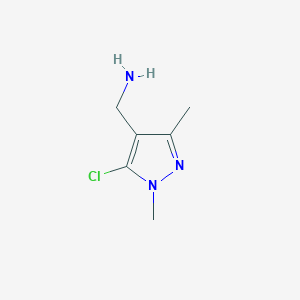

![1-[(4-Methylphenyl)methyl]cyclobutane-1-carboxylic acid](/img/structure/B13637151.png)


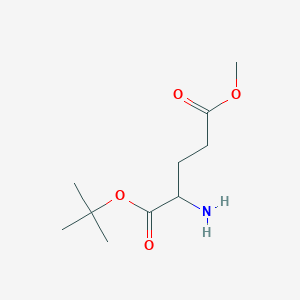
![Ethyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate](/img/structure/B13637170.png)
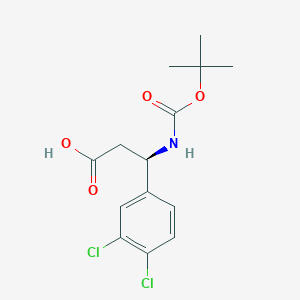
![8-(Cyclopropylmethyl)-3-methyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13637178.png)
